molecular formula C11H12O3 B8323046 (2-oxo-3-phenylpropyl) acetate

(2-oxo-3-phenylpropyl) acetate

Cat. No.: B8323046
M. Wt: 192.21 g/mol
InChI Key: PBIVTYXUIYHJTG-UHFFFAOYSA-N
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Description

(2-oxo-3-phenylpropyl) acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are commonly found in nature This particular ester is synthesized from acetic acid and 3-phenylacetonyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-phenylacetonyl ester typically involves the esterification of acetic acid with 3-phenylacetonyl alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOH+C6H5CH2CH2OHCH3COOCH2CH2C6H5 \text{CH}_3\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_5 CH3​COOH+C6​H5​CH2​CH2​OH→CH3​COOCH2​CH2​C6​H5​

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-oxo-3-phenylpropyl) acetate

InChI

InChI=1S/C11H12O3/c1-9(12)14-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PBIVTYXUIYHJTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This crude material was reacted with acetic acid (1.42 mL, 1.49 g, 24.8 mmol) and triethylamine (3.46 mL, 2.51 g, 24.8 mmol), as described above for the synthesis of 3-(3,4-dichlorophenyl)propan-2-one. Flash chromatography over silica gel (10-30% ethyl acetate in hexanes) gave pure product (0.83 g, 33% yield). 1H NMR (400 MHz, DMSO-D6) δ ppm 2.08 (s, 3H) 3.80 (s, 2H) 4.85 (s, 2H) 7.17-7.36 (m, 5H).
[Compound]
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crude material
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0 (± 1) mol
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1.42 mL
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3.46 mL
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Yield
33%

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